DL-Homocysteine

Description

DL-Homocysteine has been reported in Arabidopsis thaliana and Saccharomyces cerevisiae with data available.

Homocysteine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Homocysteine is a sulfur-containing amino acid that arises during methionine metabolism. Although its concentration in plasma is only about 10 micromolar (uM), even moderate hyperhomocysteinemia is associated with increased incidence of cardiovascular disease and Alzheimer's disease. Elevations in plasma homocysteine are commonly found as a result of vitamin deficiencies, polymorphisms of enzymes of methionine metabolism, and renal disease. Pyridoxal, folic acid, riboflavin, and Vitamin B(12) are all required for methionine metabolism, and deficiency of each of these vitamins result in elevated plasma homocysteine. A polymorphism of methylenetetrahydrofolate reductase (C677T), which is quite common in most populations with a homozygosity rate of 10-15 %, is associated with moderate hyperhomocysteinemia, especially in the context of marginal folate intake. Plasma homocysteine is inversely related to plasma creatinine in patients with renal disease. This is due to an impairment in homocysteine removal in renal disease. Homocysteine is an independent cardiovascular disease (CVD) risk factor modifiable by nutrition and possibly exercise. Homocysteine was first identified as an important biological compound in 1932 and linked with human disease in 1962 when elevated urinary homocysteine levels were found in children with mental retardation. This condition, called homocysteinuria, was later associated with premature occlusive CVD, even in children. These observations led to research investigating the relationship of elevated homocysteine levels and CVD in a wide variety of populations including middle age and elderly men and women with and without traditional risk factors for CVD. (A3281, A3282).

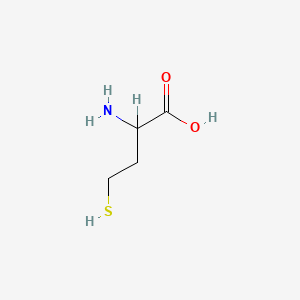

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859946 | |

| Record name | (+/-)-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-29-5, 6027-13-0, 454-28-4 | |

| Record name | (±)-Homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of DL-Homocysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine is a non-proteinogenic, sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine.[1][2] It is a homologue of cysteine, distinguished by an additional methylene (B1212753) bridge in its structure.[1] While essential for metabolic processes, elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a range of complex multifactorial diseases, including cardiovascular and neurodegenerative disorders.[1][3][4] This association has rendered homocysteine and its metabolic pathways significant targets in drug development and clinical diagnostics. Its redox-active thiol group is central to its biological effects, which are often attributed to the perturbation of redox homeostasis and the induction of oxidative stress.[3][5] This guide provides a comprehensive overview of the chemical properties, synthesis methodologies, and analytical protocols for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white crystalline powder.[6] Its structure features a carboxyl group, an amino group, and a thiol group, which dictates its chemical reactivity, particularly its capacity for oxidation and disulfide bond formation. The detailed properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂S | [6][7][8] |

| Molecular Weight | 135.18 g/mol | [6][8] |

| CAS Number | 454-29-5 (racemate) | [1][6] |

| Melting Point | 232-233 °C (decomposes) | [1][6][7] |

| Solubility | Soluble in water. 148 mg/mL in water. 10 mg/mL in PBS (pH 7.2). | [1][2][7][9][10] |

| pKa Values | 2.22 (carboxyl), 8.87 (amino), 10.86 (thiol) at 25°C. The pKa of the sulfhydryl group has also been reported as 10.0. | [9][11] |

| Appearance | White to off-white powder/crystalline solid. | [6][10] |

| Optical Activity | [α]/D 0±1°, c = 1 in H₂O |

Synthesis of this compound

The synthesis of this compound is crucial for research into its physiological and pathological roles. Several methods have been established, primarily starting from DL-methionine or its derivatives.

Method 1: Reduction of DL-Methionine

A common and direct approach involves the demethylation of DL-methionine. This is typically achieved using a strong reducing agent like sodium metal in liquid ammonia (B1221849).[12][13] The reaction proceeds by cleaving the methyl-sulfur bond to yield the sodium salt of homocysteine, which is then neutralized to obtain the final product.

-

Reaction Setup: A three-necked flask or a cryogenic autoclave is pre-cooled to approximately -40°C using a dry ice-acetonitrile bath.[12][13]

-

Dissolution: 100 g of DL-methionine is added to the reaction vessel. Dry liquid ammonia is then slowly introduced until all the DL-methionine is completely dissolved.[12][13]

-

Reduction: While maintaining the temperature between -35°C and -40°C, 60 g of freshly chopped sodium metal is added in small portions.[12] The progress of the reaction can be monitored using liquid chromatography.

-

Quenching: Upon completion, the reaction is quenched by the addition of ammonium (B1175870) chloride. The reaction mixture is then allowed to warm to room temperature, allowing for the complete evaporation of the ammonia.[12]

-

Isolation: The resulting solid, a mixture of the this compound sodium salt, sodium chloride, and ammonium chloride, is collected.[12] To isolate the desired product, the mixture can be treated with a cation exchange resin to remove sodium ions.

-

Final Product Formation: The eluate from the resin is adjusted to pH 1 with concentrated hydrochloric acid to yield this compound thiolactone hydrochloride, which can then be hydrolyzed to this compound.[12] An alternative route involves direct acidification to isolate this compound.

Method 2: From this compound Thiolactone

Another efficient method utilizes the commercially available this compound thiolactone hydrochloride as a starting material. This method avoids the use of hazardous liquid ammonia and sodium metal.[14] The reaction involves the hydrolysis of the thiolactone ring under basic conditions.

-

Reaction Setup: In a suitable reaction vessel, this compound thiolactone is dissolved in a solution of sodium methoxide (B1231860) in methanol (B129727).

-

Hydrolysis: The solution is heated under reflux for approximately 1.5 hours to facilitate the opening of the thiolactone ring.[14]

-

Concentration: The reaction mixture is concentrated under reduced pressure.[14]

-

Precipitation: The concentrated solution is cooled to 0°C, and the pH is carefully adjusted to 5 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. This causes the precipitation of this compound.[14]

-

Purification: The precipitate is filtered and can be further purified by recrystallization from a boiling water/ethanol mixture to yield the final product with high purity (75-95% yield).[14]

Analytical Methodologies

Accurate quantification of homocysteine in biological samples is paramount for clinical diagnosis and research. A variety of analytical techniques have been developed, with chromatographic methods being the most prevalent.

| Method Type | Technique | Detection | Key Features | Reference |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | Fluorescence (FD) | Most widely used method; requires derivatization. | [15][16][17] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometry | Considered a reference method; high sensitivity and specificity, no derivatization required. | [15][18] | |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Mass Spectrometry | High precision; requires derivatization and can be time-consuming. | [15][19] | |

| Immunoassay | Chemiluminescence Immunoassay (CLIA), Fluorescence Polarization Immunoassay (FPIA) | Chemiluminescence, Fluorescence | High throughput, suitable for routine clinical labs. | [15][16] |

| Other | Capillary Electrophoresis, Electrochemical Assays | UV, Electrochemical | Offer alternative separation and detection mechanisms. | [15] |

Experimental Protocol: LC-MS/MS for Total Homocysteine in Plasma

This protocol provides a general workflow for the determination of total homocysteine (tHcy), which includes free, protein-bound, and disulfide forms.

-

Sample Preparation:

-

To a 100 µL plasma sample in a microcentrifuge tube, add 5 µL of a deuterated internal standard (e.g., this compound-d₄).[20]

-

Add 20 µL of a reducing agent, such as 0.5M dithiothreitol (B142953) (DTT), to reduce all disulfide bonds, converting homocystine and protein-bound homocysteine to their free form.[20]

-

Vortex the sample for 10 seconds and incubate at room temperature for 30 minutes in the dark.[20]

-

-

Protein Precipitation:

-

Analysis:

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[20]

-

LC Conditions: Use a C8 or C18 column with an isocratic or gradient elution. A typical mobile phase consists of an aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an acid (e.g., formic acid). An ion-pairing agent like heptafluorobutyric acid (HFBA) can be used for optimal retention.[18]

-

MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for homocysteine (e.g., m/z 136 -> 90) and its deuterated internal standard.[18]

-

-

Quantification:

-

Construct a calibration curve using standards of known homocysteine concentrations.

-

Calculate the concentration of homocysteine in the plasma samples based on the peak area ratio of the analyte to the internal standard.

-

Metabolic Pathways and Signaling

In biological systems, homocysteine sits (B43327) at a crucial metabolic junction.[5] It is derived from the demethylation of dietary methionine and has two primary metabolic fates, regulated by B-vitamins.[4][21]

-

Remethylation Pathway: Homocysteine can be recycled back to methionine. This reaction is catalyzed by methionine synthase, which requires vitamin B12 (cobalamin) as a cofactor and uses 5-methyltetrahydrofolate (a derivative of folate, vitamin B9) as a methyl donor.[4][21][22] This pathway is essential for regenerating the universal methyl donor, S-adenosylmethionine (SAM).

-

Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly converted to cysteine. In the first and rate-limiting step, the enzyme cystathionine (B15957) β-synthase (CBS), which requires vitamin B6 (pyridoxal-5'-phosphate) as a cofactor, condenses homocysteine with serine to form cystathionine.[4][5][21] Cystathionine is then hydrolyzed to produce cysteine and α-ketobutyrate. This pathway effectively catabolizes excess homocysteine and produces cysteine, a precursor for the major intracellular antioxidant, glutathione.[5]

Elevated homocysteine levels can disrupt these pathways and lead to pathological conditions. The neurotoxicity and vasculotoxicity of homocysteine are linked to mechanisms including oxidative stress, DNA damage, protein homocysteinylation, and triggering apoptosis.[3][4]

Conclusion

This compound remains a molecule of significant interest in both basic research and clinical medicine. Its chemical properties, particularly the reactivity of its thiol group, are fundamental to its biological functions and its role in pathology. Understanding the established synthesis routes from precursors like DL-methionine and this compound thiolactone is essential for producing this compound for experimental use. Furthermore, the application of robust analytical methods, especially LC-MS/MS, is critical for the accurate measurement of homocysteine levels, which is vital for diagnosing and managing hyperhomocysteinemia. As research continues to unravel the complex signaling cascades affected by homocysteine, the information presented in this guide serves as a foundational resource for scientists and developers working to mitigate its pathological effects.

References

- 1. Homocysteine - Wikipedia [en.wikipedia.org]

- 2. abmole.com [abmole.com]

- 3. Homocysteine and redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homocysteine: Biochemistry, Molecular Biology and Role in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS 454-29-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. L-Homocysteine | C4H9NO2S | CID 91552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chemwhat.com [chemwhat.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride - Google Patents [patents.google.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lcms.cz [lcms.cz]

- 21. droracle.ai [droracle.ai]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Biochemical Pathway of DL-Homocysteine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy) is a sulfur-containing, non-proteinogenic amino acid that occupies a critical juncture in cellular metabolism. It is primarily derived from the demethylation of the essential amino acid methionine. The intracellular concentration of homocysteine is tightly regulated through a coordinated network of enzymatic pathways. Dysregulation of these pathways can lead to an accumulation of homocysteine, a condition known as hyperhomocysteinemia, which is an established independent risk factor for a multitude of clinical pathologies, including cardiovascular and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core biochemical pathways of DL-homocysteine metabolism, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Core Metabolic Pathways of Homocysteine

The metabolism of homocysteine is principally governed by two competing pathways: transsulfuration and remethylation . The balance between these two pathways is crucial for maintaining homocysteine homeostasis and is influenced by the availability of key substrates, cofactors, and allosteric regulators.[1][2][3]

The Transsulfuration Pathway

The transsulfuration pathway facilitates the irreversible catabolism of homocysteine to cysteine. This pathway is predominantly active in the liver, kidneys, small intestine, and pancreas.[1][2] It consists of two key enzymatic steps:

-

Cystathionine (B15957) β-synthase (CBS): This pyridoxal-5'-phosphate (PLP, a form of vitamin B6)-dependent enzyme catalyzes the condensation of homocysteine with serine to form cystathionine.[4] S-adenosylmethionine (SAM) acts as an allosteric activator of CBS, thereby promoting the entry of homocysteine into the transsulfuration pathway when methionine levels are sufficient.[3]

-

Cystathionine γ-lyase (CGL or CSE): Also a PLP-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. Cysteine can then be utilized for the synthesis of proteins, glutathione (B108866) (a major intracellular antioxidant), and other important sulfur-containing molecules.

The Remethylation Pathway

The remethylation pathway conserves methionine by transferring a methyl group back to homocysteine. This process is ubiquitous across all tissues and occurs via two distinct enzymatic reactions:

-

Methionine Synthase (MS): This vitamin B12 (in the form of methylcobalamin)-dependent enzyme utilizes 5-methyltetrahydrofolate (5-MTHF), the active form of folate (vitamin B9), as the methyl donor to convert homocysteine to methionine.[5] The activity of MS is crucial for linking the folate and methionine cycles.

-

Betaine-Homocysteine S-Methyltransferase (BHMT): Primarily active in the liver and kidneys, BHMT provides an alternative, folate-independent remethylation route.[6] It catalyzes the transfer of a methyl group from betaine (B1666868) (a metabolite of choline) to homocysteine, yielding methionine and dimethylglycine.

The overall metabolic fate of homocysteine is thus intricately linked to the nutritional status of vitamins B6, B9, B12, and choline, as well as the cellular concentrations of methionine and SAM.

Quantitative Data in Homocysteine Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in homocysteine metabolism. It is important to note that these values can vary depending on the specific experimental conditions, tissue type, and individual's genetic and nutritional status.

Table 1: Kinetic Parameters of Key Enzymes in Human Homocysteine Metabolism

| Enzyme | Substrate(s) | K_m_ (mM) | V_max_ or k_cat_ | Reference(s) |

| Cystathionine β-synthase (CBS) | L-Serine | 1.2 ± 0.2 | k_cat_ = 1.3 ± 0.1 s⁻¹ | [7] |

| L-Homocysteine | ~0.1 | - | [8] | |

| Methionine Synthase (MS) | Homocysteine | ~0.004 | - | [9] |

| 5-Methyl-THF | - | - | ||

| Betaine-Homocysteine S-Methyltransferase (BHMT) | Homocysteine | ~0.004 | - | [9] |

| Betaine | 0.19 ± 0.03 | V_max_ = 17 ± 0.7 nmol/min/mg | [10] | |

| 5,10-Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene-THF | - | 240.1 - 624.0 pmol/min/mg protein | [11] |

Table 2: Typical Concentrations of Homocysteine and Related Metabolites

| Metabolite | Compartment | Concentration Range | Reference(s) |

| Total Homocysteine | Plasma | 5 - 15 µmol/L | [3] |

| S-Adenosylmethionine (SAM) | Hepatocytes (intracellular) | 50 - 80 µM | [12] |

| Lymphocytes (intracellular) | ~5 nmol/10⁶ cells | [13] | |

| S-Adenosylhomocysteine (SAH) | Liver (intracellular, mouse) | Varies with diet | [14] |

| Lymphocytes (intracellular) | Varies with plasma Hcy | [15] | |

| Methionine | Hepatocytes (intracellular) | 50 - 80 µM | [12] |

Signaling Pathways and Logical Relationships

The intricate regulation of homocysteine metabolism can be visualized through signaling pathway diagrams.

References

- 1. Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 5. Methionine synthase - Wikipedia [en.wikipedia.org]

- 6. MTHFR/MTRR Gene Polymorphism Detection Kit - Ultrassay® - Molecular & Cell Biology [ultrassay.com]

- 7. A continuous spectrophotometric assay for human cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 10. A nuclear-magnetic-resonance-based assay for betaine-homocysteine methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a novel liquid chromatography-tandem mass spectrometry based enzymatic assay of 5,10-methylenetetrahydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-ADENOSYLMETHIONINE IN LIVER HEALTH, INJURY, AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 13. S-Adenosyl-L-methionine towards hepatitis C virus expression: Need to consider S-Adenosyl-L-methionine’s chemistry, physiology and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to the Physiological and Pathological Roles of DL-Homocysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine (Hcy), a sulfur-containing amino acid, is a critical intermediate in one-carbon metabolism. While essential for cellular function, its dysregulation, leading to hyperhomocysteinemia (HHcy), is implicated in a spectrum of pathologies, particularly cardiovascular and neurodegenerative diseases. This technical guide provides a comprehensive overview of the dual roles of DL-Homocysteine, detailing its metabolic pathways, physiological functions, and the molecular mechanisms underlying its pathological effects. This document synthesizes quantitative data, outlines key experimental protocols, and visualizes complex biological processes to serve as a vital resource for researchers and professionals in drug development.

Introduction

This compound is a non-proteinogenic amino acid synthesized from the essential amino acid methionine.[1] Its metabolism is intricately linked with the folate and vitamin B cycles, placing it at a crucial metabolic intersection.[2] Physiologically, homocysteine is remethylated to methionine or converted to cysteine in the transsulfuration pathway.[3] The balance of these pathways is vital for maintaining cellular methylation reactions and antioxidant capacity.[4] However, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are associated with a range of diseases, including cardiovascular disorders, stroke, and neurodegenerative conditions like Alzheimer's disease.[5][6] The toxicity of homocysteine is multifaceted, involving oxidative stress, endothelial dysfunction, inflammation, and excitotoxicity.[7][8][9] This guide will delve into the intricate details of homocysteine's biochemistry and its implications for human health and disease.

Physiological Roles and Metabolism of this compound

Homocysteine's primary physiological role is as an intermediate in the metabolism of methionine.[10] This metabolism occurs via two main pathways: remethylation and transsulfuration.

2.1. Remethylation Pathway: This pathway regenerates methionine from homocysteine and is crucial for maintaining the methionine cycle. It occurs through two routes:

-

Folate-Dependent Remethylation: Methionine synthase, a vitamin B12-dependent enzyme, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, forming methionine.[4]

-

Betaine-Dependent Remethylation: In the liver and kidneys, betaine-homocysteine S-methyltransferase (BHMT) catalyzes the remethylation of homocysteine to methionine using betaine (B1666868) as the methyl donor.[10]

2.2. Transsulfuration Pathway: This pathway catabolizes excess homocysteine to cysteine. It involves two key vitamin B6-dependent enzymes:

-

Cystathionine (B15957) β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.[10]

-

Cystathionine γ-lyase (CSE): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. Cysteine is a precursor for the major intracellular antioxidant, glutathione.[11]

The regulation between these two pathways is primarily controlled by S-adenosylmethionine (SAM), which allosterically activates CBS and inhibits methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-MTHF.[1][2]

Pathological Roles of this compound

Elevated plasma homocysteine levels, or hyperhomocysteinemia (HHcy), is an independent risk factor for several multifactorial diseases.[10] Normal homocysteine levels are typically between 5 and 15 µmol/L.[5][12] Mild HHcy is defined as levels between 15-30 µmol/L, intermediate as 30-100 µmol/L, and severe as >100 µmol/L.[13]

3.1. Cardiovascular Disease: Numerous epidemiological studies have linked HHcy with an increased risk of cardiovascular diseases, including coronary artery disease, stroke, and venous thromboembolism.[7][14][15] The proposed mechanisms include:

-

Endothelial Dysfunction: Homocysteine impairs endothelial function by reducing the bioavailability of nitric oxide (NO), a potent vasodilator.[7][16]

-

Oxidative Stress: The auto-oxidation of homocysteine generates reactive oxygen species (ROS), leading to oxidative damage to vascular cells.[9][16]

-

Inflammation: HHcy promotes the expression of pro-inflammatory cytokines and adhesion molecules, contributing to atherosclerosis.[4][9]

-

Thrombosis: Homocysteine can increase the activity of pro-coagulant factors and impair fibrinolysis.[7]

3.2. Neurodegenerative Disorders: HHcy is increasingly recognized as a risk factor for cognitive impairment and neurodegenerative diseases such as Alzheimer's disease and dementia.[17][18] The neurotoxic effects of homocysteine are mediated through:

-

Excitotoxicity: Homocysteine acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, leading to excessive calcium influx and neuronal cell death.[19][20]

-

Oxidative Stress and DNA Damage: Homocysteine induces oxidative stress in neuronal cells, leading to DNA damage and apoptosis.[7][21]

-

Vascular Damage: The detrimental effects of homocysteine on cerebral vasculature can contribute to vascular dementia.[22]

Quantitative Data on this compound

| Parameter | Condition | Homocysteine Level (µmol/L) | Reference(s) |

| Normal Plasma Levels | Healthy Adults | 5 - 15 | [5][12] |

| Hyperhomocysteinemia | Mild | 15 - 30 | [13] |

| Intermediate | 30 - 100 | [13] | |

| Severe | > 100 | [13] | |

| In Vitro Studies | Neuronal Cell Viability Reduction | 20 - 80 | [7] |

| Endothelial Cell Dysfunction | 100 | [23] | |

| Pro-coagulant Micro-particle Formation | 800 | [7] | |

| Animal Models | Apoe-/- mice with D,L-homocysteine in drinking water (0.9 g/L) | 33 - 52 | [24] |

| Apoe-/- mice with D,L-homocysteine in drinking water (1.8 g/L) | 146 | [24] | |

| Clinical Trials (Lowering Therapy) | Folic acid (0.5-5 mg/day) | 25% reduction | [25] |

| Vitamin B12 (0.5 mg/day) | Additional 7% reduction | [25] |

Key Experimental Protocols

5.1. Measurement of Total Plasma Homocysteine

The accurate measurement of total plasma homocysteine (tHcy) is crucial for both clinical diagnosis and research. High-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection is a widely used method.[26]

Protocol: HPLC with Fluorescence Detection

-

Sample Collection: Collect whole blood in EDTA-containing tubes. To prevent the in vitro release of homocysteine from erythrocytes, place the sample on ice immediately and centrifuge within one hour.[27][28]

-

Reduction of Disulfide Bonds: To 100 µL of plasma, add 10 µL of a reducing agent (e.g., 10% tri-n-butylphosphine in dimethylformamide) to reduce all disulfide forms of homocysteine to its free thiol form. Incubate at 4°C for 30 minutes.

-

Protein Precipitation: Add 100 µL of 10% trichloroacetic acid containing an internal standard (e.g., N-acetylcysteine). Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Derivatization: To 50 µL of the supernatant, add 10 µL of 1.55 M sodium hydroxide, 125 µL of 0.125 M borate (B1201080) buffer (pH 9.5), and 50 µL of a derivatizing agent (e.g., 1 mg/mL 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate in borate buffer). Incubate at 60°C for 10 minutes.

-

HPLC Analysis: Inject an aliquot of the derivatized sample onto a C18 reverse-phase HPLC column. Use a mobile phase of phosphate (B84403) buffer and acetonitrile. Detect the fluorescent derivative using an excitation wavelength of 385 nm and an emission wavelength of 515 nm.

-

Quantification: Calculate the homocysteine concentration by comparing the peak area of homocysteine to that of the internal standard and a standard curve.

5.2. In Vitro Model of Homocysteine-Induced Endothelial Dysfunction

This protocol describes a method to assess the effect of homocysteine on endothelial cell function in vitro.

Protocol: Cultured Endothelial Cell Exposure

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium supplemented with fetal bovine serum and growth factors.

-

Treatment: Seed HUVECs in culture plates and allow them to reach confluence. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for a specified duration (e.g., 24 hours).

-

Assessment of Endothelial Dysfunction:

-

Nitric Oxide (NO) Production: Measure NO production in the culture supernatant using the Griess assay. A decrease in NO indicates endothelial dysfunction.

-

Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA). An increase in ROS indicates oxidative stress.

-

Cell Viability: Assess cell viability using an MTT assay or similar method to determine the cytotoxic effects of homocysteine.

-

5.3. Animal Models of Hyperhomocysteinemia

Animal models are essential for studying the in vivo pathological effects of hyperhomocysteinemia.[29][30] These can be generated through genetic modification or dietary manipulation.[24][31]

Protocol: Diet-Induced Hyperhomocysteinemia in Mice

-

Animal Model: Use a suitable mouse strain, such as C57BL/6J or apolipoprotein E-deficient (ApoE-/-) mice, which are prone to atherosclerosis.

-

Dietary Intervention: Feed the mice a diet deficient in B vitamins (folate, B6, and B12) and supplemented with high methionine. This will disrupt homocysteine metabolism and lead to its accumulation.

-

Monitoring: Monitor plasma homocysteine levels regularly to confirm the development of hyperhomocysteinemia.

-

Phenotypic Analysis: After a specified period on the diet, assess various pathological endpoints, such as:

-

Atherosclerotic Plaque Formation: Analyze the aorta and other arteries for plaque development using histological staining (e.g., Oil Red O).

-

Vascular Function: Assess endothelial-dependent vasodilation in isolated aortic rings.

-

Cognitive Function: Perform behavioral tests (e.g., Morris water maze) to assess for cognitive deficits.

-

Signaling Pathways in Homocysteine-Induced Pathology

Homocysteine-induced pathology involves the dysregulation of several key signaling pathways. One of the central mechanisms is the induction of oxidative stress, which in turn activates pro-inflammatory and pro-apoptotic pathways.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its dual physiological and pathological roles. While essential for one-carbon metabolism, its accumulation is a key contributor to the pathogenesis of cardiovascular and neurodegenerative diseases. The mechanisms of homocysteine-induced cellular damage are complex and multifactorial, involving oxidative stress, endothelial dysfunction, inflammation, and excitotoxicity.

For drug development professionals, targeting homocysteine metabolism and its downstream pathological effects presents a promising therapeutic avenue. Strategies may include the development of more effective homocysteine-lowering agents beyond vitamin supplementation, as well as drugs that specifically counteract the detrimental cellular effects of hyperhomocysteinemia. Further research is needed to fully elucidate the intricate signaling networks dysregulated by elevated homocysteine and to identify novel therapeutic targets. The experimental protocols and data presented in this guide provide a solid foundation for advancing our understanding and treatment of homocysteine-related pathologies.

References

- 1. Homocysteine: overview of biochemistry, molecular biology, and role in disease processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homocysteine Metabolism: Nutritional Modulation and Impact on Health and Disease | Musculoskeletal Key [musculoskeletalkey.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. droracle.ai [droracle.ai]

- 6. mdpi.com [mdpi.com]

- 7. Role of homocysteine in the development of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]

- 9. Vascular oxidant stress and inflammation in hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homocysteine - Wikipedia [en.wikipedia.org]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. youtube.com [youtube.com]

- 14. ccjm.org [ccjm.org]

- 15. scvc.co.uk [scvc.co.uk]

- 16. journals.physiology.org [journals.physiology.org]

- 17. researchgate.net [researchgate.net]

- 18. Mechanisms of homocysteine neurotoxicity in neurodegenerative diseases with special reference to dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Multiple aspects of homocysteine neurotoxicity: glutamate excitotoxicity, kinase hyperactivation and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. ijmrhs.com [ijmrhs.com]

- 23. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nvkc.nl [nvkc.nl]

- 28. basinc.com [basinc.com]

- 29. The central nervous system in animal models of hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ahajournals.org [ahajournals.org]

- 31. Murine models of hyperhomocysteinemia and their vascular phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Homocysteine as a Marker for Tumor Cell Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy) is a sulfur-containing, non-proteinogenic amino acid formed during the metabolism of methionine.[1] Under normal physiological conditions, homocysteine is remethylated to methionine or converted to cysteine through the transsulfuration pathway, processes dependent on B-vitamins (B6, B12, and folate).[2] Elevated levels of total homocysteine in plasma, a condition known as hyperhomocysteinemia (HHcy), are an established risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[2][3]

Emerging evidence indicates a complex and often contradictory role for homocysteine in oncology. Disturbed homocysteine metabolism is frequently observed in cancer patients, with elevated plasma levels often associated with advanced disease stages.[2][3] Proliferating tumor cells exhibit a high demand for methionine, leading to increased production and, in some cases, secretion of homocysteine.[3][4] This has led to the proposition of homocysteine as a potential tumor biomarker.[1][2]

Mechanistically, homocysteine has been shown to influence tumor cell growth through various avenues, including the promotion of cell proliferation, induction of oxidative stress, and modulation of key signaling pathways that govern cell survival and growth.[2][3] However, it has also been reported to have anti-angiogenic effects, adding a layer of complexity to its role in the tumor microenvironment.

This technical guide provides an in-depth overview of DL-homocysteine as a marker and modulator of tumor cell growth. It summarizes quantitative data on homocysteine levels in cancer, details the experimental protocols for its measurement and the assessment of its effects on cell proliferation, and visualizes the core metabolic and signaling pathways involved.

Quantitative Data on Homocysteine and Tumor Growth

Quantitative analysis reveals a consistent correlation between elevated plasma homocysteine levels and the presence or progression of various cancers. Furthermore, in vitro studies demonstrate a direct, dose-dependent effect of homocysteine on the proliferation of specific cancer cell lines.

Plasma Homocysteine Levels in Cancer Patients

The following table summarizes findings on total plasma homocysteine (tHcy) concentrations in patients with different types of cancer compared to healthy controls. Elevated levels are particularly noted in patients with metastatic disease.

| Cancer Type | Patient Group | Mean/Median tHcy (μmol/L) | Control Group tHcy (μmol/L) | Key Findings & Significance |

| Colorectal & Breast Cancer | Combined Cancer Patients (n=47) | 8.0 (Median) | 6.4 (Median) | tHcy levels were significantly higher in cancer patients (p=0.04) and were associated with metastatic disease (p<0.01).[5][6] |

| Rectal Cancer | Stage I Rectal Cancer | Significantly Increased | Healthy Controls | A significant, increasing trend in plasma Hcy was observed from healthy controls to rectal adenoma and through cancer stages I-IV (p<0.001).[7] |

| Rectal Cancer | Rectal Tumor Patients | Optimal Cutoff: 14.45 | Healthy Controls | Both homocysteine and CEA showed similar diagnostic value in screening for rectal tumors.[7] |

| General | Healthy Individuals | 5 - 15 | N/A | Normal physiological range. Levels up to 500 μmol/L can be seen in severe hyperhomocysteinemia.[2] |

In Vitro Effects of Homocysteine on Cancer Cell Proliferation

Exogenous application of homocysteine has been shown to directly stimulate the growth of certain cancer cell lines. The data below illustrates this pro-proliferative effect.

| Cell Line | Homocysteine Concentration | Observed Effect on Proliferation | Notes |

| Caco-2 (Colon Cancer) | 0.1 - 10 μM | Enhanced cell growth | The growth-promoting effect was reversed by the addition of folate or 5-methyltetrahydrofolate (5-MTHF).[8] |

| Hepatoma (HepG2) | 0 - 100 µM | Elevated glutathione (B108866) (GSH) levels in a concentration-dependent manner, suggesting a response to oxidative stress that could support proliferation.[9] | This study focused on the antioxidant response rather than direct proliferation measurement. |

Signaling and Metabolic Pathways

Homocysteine's influence on tumor cell growth is mediated through its central role in methionine metabolism and its ability to modulate critical intracellular signaling cascades.

Homocysteine Metabolism

Homocysteine sits (B43327) at a crucial branchpoint in the methionine cycle. It can be recycled back to methionine or channeled into the transsulfuration pathway to produce cysteine and glutathione. Cancer cells, with their high metabolic and proliferative rates, heavily depend on this cycle for methyl group donation (for DNA, RNA, and protein methylation) and for the synthesis of nucleotides and antioxidants.[3]

Pro-Growth Signaling Pathways

Elevated homocysteine can trigger signaling cascades known to promote cell proliferation and survival. This is often mediated by the induction of oxidative stress.[10] Key pathways implicated include PI3K/Akt and MAPK/ERK.

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.[11] Its aberrant activation is a common feature in many cancers.[11] Homocysteine-induced oxidative stress can activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets that inhibit apoptosis (e.g., by phosphorylating Bad) and promote cell cycle progression.[12]

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Ras-Raf-MEK-ERK pathway, is fundamental in transmitting extracellular signals to the nucleus to regulate gene expression related to cell growth, differentiation, and survival.[13] Homocysteine can activate this pathway, potentially through oxidative stress or by influencing receptor activity, leading to sustained ERK activation.[14][15] Activated ERK translocates to the nucleus and phosphorylates transcription factors, promoting the expression of genes that drive cell proliferation.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival.[16] In the context of cancer, its activation can promote proliferation and inhibit apoptosis. Homocysteine-induced oxidative stress can lead to the activation of IκB kinases (IKKs).[10] IKKs then phosphorylate the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus, where it activates the transcription of target genes involved in cell survival and inflammation.[10][17]

Experimental Protocols

Accurate measurement of homocysteine and its effect on cell proliferation requires robust and validated methodologies.

Measurement of Total Homocysteine in Plasma by HPLC

This protocol describes a common method for quantifying total homocysteine (tHcy) using high-performance liquid chromatography (HPLC) with fluorescence detection. The method involves reduction of all forms of homocysteine, protein precipitation, derivatization to create a fluorescent product, and chromatographic separation.

Materials:

-

EDTA-plasma samples

-

Internal Standard (IS)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 g/L)[18]

-

Precipitating Agent: 10% Trichloroacetic acid (TCA)[18]

-

Derivatizing Agent: Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F)[19]

-

Borate (B1201080) buffer (pH 9.5)

-

HPLC system with a fluorescence detector (Ex: 385 nm, Em: 515 nm)[18]

-

Reversed-phase C18 column[19]

-

Mobile Phase: 0.1 M Potassium Dihydrogen Phosphate (KH₂PO₄) with 5% methanol, pH adjusted to 2.7[19]

Procedure:

-

Sample Collection: Collect venous blood into EDTA-containing tubes. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma. Store plasma at -20°C or below until analysis.[4]

-

Reduction: In a microcentrifuge tube, mix 50 µL of plasma, 25 µL of internal standard, and 10 µL of TCEP solution. Incubate at room temperature for 30 minutes.[18]

-

Protein Precipitation: Add 90 µL of cold 10% TCA. Vortex vigorously and centrifuge at 13,000 x g for 10 minutes.[18]

-

Derivatization: Transfer 50 µL of the clear supernatant to a new tube or autosampler vial. Add 125 µL of borate buffer and 50 µL of SBD-F solution. Mix well.[18]

-

Incubation: Incubate the mixture at 60°C for 60 minutes in the dark.[18]

-

HPLC Analysis: Inject 10-20 µL of the derivatized sample into the HPLC system.[4][18]

-

Chromatography: Perform isocratic separation using the C18 column with the specified mobile phase at a flow rate of approximately 1.0 mL/min. Total run time is typically under 10 minutes.[4][19]

-

Quantification: Create a standard curve using known concentrations of homocysteine. Calculate the concentration in samples by comparing the peak area ratio of homocysteine to the internal standard against the standard curve.

Cell Proliferation Assessment using MTS Assay

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity studies. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product, whose absorbance is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well sterile, tissue culture-treated plates

-

This compound stock solution

-

MTS reagent solution (containing an electron coupling reagent like PES)[20]

-

Multi-well spectrophotometer (plate reader) capable of reading absorbance at 490-570 nm.[21]

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.

-

Cell Adherence: Incubate the plate for 12-24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach and recover.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of homocysteine (and control medium without homocysteine).

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTS Addition: Add 20 µL of the MTS reagent solution directly to each well.[20][22]

-

Formazan Development: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line to ensure sufficient color development without saturation.[22]

-

Absorbance Measurement: Briefly shake the plate to ensure uniform color distribution. Measure the absorbance at 490 nm using a microplate reader.[21]

-

Data Analysis:

-

Subtract the average absorbance of the blank (medium only) wells from all other wells.

-

Calculate the percentage of cell proliferation relative to the untreated control cells (defined as 100%).

-

% Proliferation = (Abs_treated / Abs_control) * 100

-

Experimental Workflows

Visualizing the sequence of steps in an experimental protocol can clarify the overall process from sample preparation to data acquisition.

Workflow for HPLC-Based Homocysteine Measurement

Workflow for MTS Cell Proliferation Assay

Conclusion and Future Directions

The available data strongly suggest that disturbed homocysteine metabolism is a feature of many cancers, with elevated plasma tHcy levels correlating with disease progression.[2][5] In vitro evidence supports a role for homocysteine as a direct stimulant of proliferation in certain cancer cells, an effect mediated by the activation of canonical pro-growth signaling pathways such as PI3K/Akt and MAPK/ERK.[8][11][14] This positions homocysteine not only as a potential biomarker for monitoring tumor activity but also as a factor in the tumor microenvironment that may contribute to its growth.

However, the role of homocysteine is not entirely straightforward. Reports of its anti-angiogenic properties suggest a dual function that may be context-dependent, varying with concentration, tumor type, and the metabolic state of the cancer cells.[3]

Future research should focus on:

-

Expanding Quantitative Studies: Larger cohort studies are needed to establish definitive, cancer-specific reference ranges and cutoff values for homocysteine as a diagnostic or prognostic marker. More in vitro studies across a wider range of cancer cell lines are required to understand the dose-dependent effects on proliferation.

-

Elucidating Upstream Mechanisms: Further investigation is needed to pinpoint the precise molecular sensors and triggers that initiate pro-growth signaling in response to elevated homocysteine.

-

In Vivo Validation: The pro-proliferative effects of homocysteine observed in vitro need to be validated in relevant animal models to understand its net effect on tumor growth, angiogenesis, and metastasis in a complex biological system.

-

Therapeutic Targeting: A deeper understanding of the reliance of cancer cells on the methionine cycle and the consequences of homocysteine dysregulation may unveil novel therapeutic strategies that target these metabolic vulnerabilities.[3]

References

- 1. Hyperhomocysteinemia is a risk factor for cancer and a new potential tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disturbed homocysteine metabolism is associated with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eaglebio.com [eaglebio.com]

- 5. researchgate.net [researchgate.net]

- 6. Determinants of Homocysteine Levels in Colorectal and Breast Cancer Patients | Anticancer Research [ar.iiarjournals.org]

- 7. Plasma Levels of Homocysteine and the Occurrence and Progression of Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyperproliferation of homocysteine-treated colon cancer cells is reversed by folate and 5-methyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hyperhomocysteinemia activates nuclear factor-kappaB in endothelial cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel crosstalk between ERK MAPK and p38 MAPK leads to homocysteine-NMDA receptor mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hyperhomocysteinemia results from and promotes hepatocellular carcinoma via CYP450 metabolism by CYP2J2 DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 17. NF-kappaB activation is associated with homocysteine-induced injury in Neuro2a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Rapid measurement of total plasma homocysteine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. cohesionbio.com [cohesionbio.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of DL-Homocysteine in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of the sulfur-containing amino acid DL-Homocysteine (Hcy), a condition known as hyperhomocysteinemia (HHcy), have emerged as a significant and independent risk factor for a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[1][2] This guide provides a comprehensive technical overview of the multifaceted role of homocysteine in the pathogenesis of these disorders. It delves into the core molecular mechanisms of Hcy-induced neurotoxicity, summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways and workflows involved. The central theme is the convergence of multiple pathological cascades—excitotoxicity, oxidative stress, DNA damage, apoptosis, and neuroinflammation—all triggered or exacerbated by elevated homocysteine levels, leading to progressive neuronal demise.

Core Mechanisms of this compound Neurotoxicity

Homocysteine exerts its neurotoxic effects not through a single mechanism, but by orchestrating a symphony of cellular and molecular disturbances that collectively compromise neuronal integrity and function.

Excitotoxicity via NMDA Receptor Overactivation

One of the most critical mechanisms of Hcy neurotoxicity is its role as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor.[3][4]

-

Agonist Action: Homocysteine and its derivatives can directly bind to and activate NMDA receptors.[5][6] This activation leads to a sustained, low-level influx of calcium (Ca²⁺) into the neuron.[7][8]

-

Calcium Overload: Unlike the transient Ca²⁺ signals required for normal synaptic function, this prolonged influx overwhelms the cell's calcium-buffering capacity.[8][9]

-

Downstream Consequences: The resulting calcium overload triggers a cascade of detrimental events, including the activation of proteases and kinases, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately culminating in neuronal death.[6][10] Hcy-NMDA receptor stimulation is a key initial step for inducing neuronal damage.[11] Specifically, stimulation of GluN2A subunit-containing NMDA receptors appears to be a crucial part of this pathway.[7]

Induction of Oxidative Stress

Hyperhomocysteinemia is a potent inducer of oxidative stress within the central nervous system.[1][12]

-

Auto-oxidation: The sulfhydryl group of homocysteine can auto-oxidize, a process that generates superoxide (B77818) radicals and hydrogen peroxide.[13]

-

Enzymatic ROS Production: Hcy promotes the production of ROS by increasing the activity of NADPH oxidase.[12][14]

-

Antioxidant Depletion: It can also deplete the cell's natural antioxidant defenses, such as thioredoxin.[12]

-

Mitochondrial Dysfunction: Hcy impairs mitochondrial respiration and oxidative phosphorylation, leading to further ROS production and energy failure within the neuron.[15][16] This creates a vicious cycle where oxidative stress damages mitochondria, which in turn produce more ROS.

DNA Damage and Apoptosis

Elevated homocysteine levels can directly cause DNA damage and trigger programmed cell death (apoptosis).[13][17]

-

DNA Strand Breaks: Hcy exposure leads to DNA strand breaks in neurons.[13][17]

-

PARP Activation: This DNA damage activates the nuclear enzyme poly-ADP-ribose polymerase (PARP).[13][17] Overactivation of PARP depletes cellular stores of NAD+ and ATP, leading to an energy crisis and cell death.

-

Caspase Activation: Hcy initiates the apoptotic cascade, involving the activation of caspases, which are the executioner enzymes of apoptosis.[8][13]

-

Bcl-2 Family Modulation: Hcy can modulate the expression of pro-apoptotic proteins like Bad, promoting their translocation to the mitochondria and initiating the intrinsic apoptotic pathway.[8]

Promotion of Alzheimer's Disease Pathology

Homocysteine is strongly implicated in the core pathological hallmarks of Alzheimer's disease (AD).

-

Tau Hyperphosphorylation: Hcy can inhibit protein phosphatase 2A (PP2A), a key enzyme that dephosphorylates the tau protein.[1][3] This inhibition leads to the hyperphosphorylation of tau, its detachment from microtubules, and the formation of neurofibrillary tangles (NFTs), a classic feature of AD.[1][18]

-

Aβ Aggregation: Elevated Hcy levels are associated with increased amyloid-beta (Aβ) accumulation.[1][18] Hcy can enhance the production and aggregation of the neurotoxic Aβ42 peptide, contributing to the formation of senile plaques.[4][19]

Neuroinflammation

Hcy acts as a pro-inflammatory agent in the brain.[14][20]

-

Microglia and Astrocyte Activation: It can activate microglia and astrocytes, the resident immune cells of the CNS.[14][21]

-

Pro-inflammatory Cytokine Production: Activated glial cells release a variety of neurotoxic and pro-inflammatory factors, creating a state of chronic neuroinflammation that contributes to neuronal damage.[14] This inflammatory response can be mediated by signaling pathways such as NF-κB.[14][22]

Quantitative Data on Homocysteine in Neurodegenerative Diseases

The following tables summarize quantitative data from various studies, highlighting the association between homocysteine levels and neurodegenerative diseases, as well as dose-dependent effects observed in experimental models.

| Table 1: Plasma Homocysteine Levels in Neurodegenerative Diseases vs. Controls | |||

| Disease | Patient Group (Mean Hcy Level) | Control Group (Mean Hcy Level) | Key Finding |

| Alzheimer's Disease | Elevated (e.g., >14 µM)[1][3] | Normal | Significantly higher Hcy levels are a strong, independent risk factor for AD.[3] |

| Parkinson's Disease | Elevated[2] | Normal | Plasma Hcy levels in PD patients are significantly higher than in healthy individuals.[2] |

| Amyotrophic Lateral Sclerosis (ALS) | Elevated[23] | Normal | ALS subjects show higher median Hcy levels compared to matched controls.[23][24] |

| Table 2: Dose-Dependent Effects of this compound in In Vitro Neuronal Models | ||

| Cell Type | Hcy Concentration | Observed Effect |

| Rat Hippocampal Neurons | 0.5 - 250 µM | Dose-dependent increase in apoptosis.[11] |

| Rat Cortical Neurons | 50 µM | Significant induction of cell death.[11] |

| SH-SY5Y (neuronal-like) cells | ~20 µM (prolonged exposure) | 35% loss of cell viability; four-fold increase in ROS.[25] |

| Rat Cortical Astrocytes | ≥ 2 mM | Time and dose-dependent gliotoxicity.[26] |

Experimental Protocols

Detailed methodologies are crucial for the study of Hcy-induced neurotoxicity. Below are representative protocols for key in vivo and in vitro experiments.

In Vivo Model: Diet-Induced Hyperhomocysteinemia in Mice

This protocol is used to investigate the long-term effects of elevated homocysteine on pathology and cognition in animal models, such as transgenic mice expressing AD-like pathology.[19][27]

Objective: To induce chronic hyperhomocysteinemia and assess its impact on neurodegenerative markers.

Methodology:

-

Animal Model: Use a relevant mouse model (e.g., AppNL-G-F knock-in mice for AD) and wild-type controls.[27]

-

Dietary Intervention:

-

Feed mice a B-vitamin deficient diet (deficient in folate, B6, and B12) for a specified period (e.g., 8 weeks) to induce hyperhomocysteinemia.[27]

-

A control group receives a balanced, standard diet.

-

-

Sample Collection:

-

Collect blood samples periodically via tail vein or at the endpoint via cardiac puncture to measure serum Hcy levels using LC-MS/MS or other validated methods.

-

At the study endpoint, perfuse animals and collect brain tissue.

-

-

Biochemical Analysis:

-

Homogenize brain tissue to measure Hcy levels.

-

Perform Western blotting or ELISA to quantify levels of Aβ, phosphorylated tau, and inflammatory markers.

-

-

Histological Analysis:

-

Prepare brain sections for immunohistochemistry to visualize and quantify Aβ plaques, neurofibrillary tangles, and glial cell activation.

-

-

Behavioral Testing:

-

Conduct cognitive tests (e.g., Morris water maze, Y-maze) before and after the dietary intervention to assess learning and memory deficits.

-

In Vitro Model: Hcy-Induced Apoptosis in Primary Neuronal Cultures

This protocol allows for the direct investigation of the molecular pathways involved in Hcy-induced neuronal cell death.[13][17]

Objective: To determine the roles of DNA damage, PARP activation, and caspases in Hcy-induced apoptosis.

Methodology:

-

Cell Culture:

-

Prepare primary hippocampal or cortical neuron cultures from embryonic day 18 rat embryos.[8]

-

Plate dissociated cells on poly-L-lysine-coated plates and maintain in appropriate growth medium.

-

-

Homocysteine Treatment:

-

Expose mature neuronal cultures to varying concentrations of this compound (e.g., 0-1000 µM) for a set time course (e.g., 0-24 hours).

-

-

Pharmacological Intervention (Optional):

-

Pre-treat cells with specific inhibitors before Hcy exposure. Examples include:

-

-

Apoptosis and Cell Death Assays:

-

Hoechst Staining: Stain cells with Hoechst 33342 to visualize nuclear morphology. Condensed or fragmented nuclei are indicative of apoptosis.

-

TUNEL Staining: Use the TdT-mediated dUTP Nick-End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.[28]

-

LDH Assay: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage and necrosis.

-

-

Western Blot Analysis:

-

Prepare cell lysates to analyze the expression and cleavage of key proteins in the apoptotic pathway, such as PARP and caspases.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and experimental designs.

Caption: Core signaling pathways of this compound-induced neurotoxicity.

Caption: Experimental workflow for an in vivo diet-induced HHcy study.

Caption: Experimental workflow for an in vitro Hcy neurotoxicity study.

Conclusion and Future Directions

The evidence overwhelmingly positions this compound as a critical factor in the pathogenesis of neurodegenerative diseases. Its ability to induce excitotoxicity, oxidative stress, DNA damage, and apoptosis, while also promoting hallmark pathologies of Alzheimer's disease, makes it a key therapeutic target. For drug development professionals, strategies aimed at lowering homocysteine levels—such as supplementation with B vitamins (folate, B12, B6)—or blocking its downstream neurotoxic pathways represent promising avenues for intervention.[10] Future research should focus on further elucidating the precise molecular interactions between homocysteine and disease-specific proteins and developing targeted therapies that can mitigate its devastating effects on the central nervous system.

References

- 1. Homocysteine Induced Cerebrovascular Dysfunction: A Link to Alzheimer’s Disease Etiology [openneurologyjournal.com]

- 2. Role of homocysteine in the development and progression of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Homocysteine, Cognitive Functions, and Degenerative Dementias: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Activation of NMDA receptor by elevated homocysteine in chronic liver disease contributes to encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homocysteine-induced sustained GluN2A NMDA receptor stimulation leads to mitochondrial ROS generation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homocysteine Induces Apoptosis of Rat Hippocampal Neurons by Inhibiting 14-3-3ε Expression and Activating Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Imbalance of Homocysteine, Vitamin B12 and Folic Acid in Parkinson Plus Syndromes: A Review beyond Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of homocysteine neurotoxicity in neurodegenerative diseases with special reference to dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Homocysteine and Age-Related Central Nervous System Diseases: Role of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Homocysteine elicits a DNA damage response in neurons that promotes apoptosis and hypersensitivity to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Homocysteine Exacerbates β-Amyloid Pathology, Tau Pathology, and Cognitive Deficit in a Mouse Model of Alzheimer Disease with Plaques and Tangles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Homocysteine and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijmrhs.com [ijmrhs.com]

- 22. mdpi.com [mdpi.com]

- 23. Homocysteine levels and amyotrophic lateral sclerosis: A possible link - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Homocysteine induces cell death of rat astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effects of Alzheimer-Like Pathology on Homocysteine and Homocysteic Acid Levels—An Exploratory In Vivo Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

A Deep Dive into the Stereoisomers of Homocysteine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Structural and Functional Distinctions Between D- and L-Homocysteine Enantiomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

Homocysteine, a non-proteinogenic amino acid, is a critical intermediate in the metabolism of methionine.[1][2][3][4][5] It exists as two stereoisomers, or enantiomers: D-homocysteine and L-homocysteine. These molecules are non-superimposable mirror images of each other, a property that leads to significant differences in their biological recognition and activity. While L-homocysteine is the naturally occurring and metabolically active form in mammals, the presence and effects of D-homocysteine are less understood but of growing interest in the fields of neurobiology and drug development. This technical guide provides a comprehensive overview of the structural and functional differences between these two enantiomers, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Structural and Physicochemical Differences

The fundamental difference between D- and L-homocysteine lies in the spatial arrangement of the four groups (a hydrogen atom, an amino group, a carboxyl group, and a thiol-containing ethyl group) around the chiral alpha-carbon. This seemingly subtle variation in stereochemistry gives rise to distinct physicochemical properties.

| Property | D-Homocysteine | L-Homocysteine | DL-Homocysteine (Racemic) |

| Molecular Formula | C₄H₉NO₂S | C₄H₉NO₂S | C₄H₉NO₂S |

| Molecular Weight | 135.18 g/mol [6] | 135.19 g/mol [4] | 135.18 g/mol [7] |

| Melting Point | 232-233 °C (decomposes) | 232-233 °C (decomposes)[4] | 232-233 °C (lit.)[7][8] |

| Solubility in Water | Soluble | 148 mg/mL[4] | Soluble[7] |

| Specific Optical Rotation [α]D | +25.5° (c=1 in 1 M HCl) (inferred) | -25.5° (c=1 in 1 M HCl)[9] | 0±1° (c=1 in H₂O)[10] |

Note: The specific optical rotation for D-homocysteine is inferred to be equal in magnitude and opposite in sign to the L-enantiomer, a characteristic property of enantiomers.[11]

Biological and Functional Distinctions

The stereospecificity of enzymes and receptors in biological systems leads to profound functional differences between D- and L-homocysteine.

Metabolism:

L-homocysteine is a central hub in methionine metabolism, with two primary fates: remethylation to methionine or transsulfuration to cysteine.[1][2][3][4][5] These pathways are catalyzed by a suite of stereospecific enzymes that do not act on D-homocysteine.

In contrast, the metabolism of D-homocysteine is primarily catabolic, mediated by the enzyme D-amino acid oxidase (DAAO).[12][13] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[12][13]

Neuroactivity:

Both enantiomers, primarily L-homocysteine, have been implicated in neurotoxicity, largely through their interaction with N-methyl-D-aspartate (NMDA) receptors.[14][15][16][17] L-homocysteic acid, an oxidized derivative of L-homocysteine, is a potent agonist at the NMDA receptor.[18] Studies using the racemic mixture (D,L-homocysteine) have shown that it can act as both an agonist at the glutamate (B1630785) binding site and a partial antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor, with its neurotoxic effects being dependent on the concentration of glycine.[14][15] While direct comparative studies on the NMDA receptor affinity of the pure enantiomers are limited, the biological context strongly suggests that L-homocysteine is the more potent enantiomer at this receptor.

Experimental Protocols

Chiral Separation of D- and L-Homocysteine via High-Performance Liquid Chromatography (HPLC):

This protocol outlines a method for the analytical separation of D- and L-homocysteine enantiomers.

1. Sample Preparation: a. For plasma or serum samples, perform a reduction step to convert disulfide-bound homocysteine to its free form. This can be achieved by incubation with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[19] b. Deproteinize the sample by adding a precipitating agent like trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation.[19] c. The supernatant containing the free amino acids is then derivatized with a fluorescent tagging agent, such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), to form fluorescent diastereomers.[19]